Nα-Fmoc versus Nε-Fmoc Lysine Methyl Ester: Regiochemical Orthogonality for Divergent Peptide Assembly Strategies
Fmoc-Lys-OMe.HCl (CAS 847658-45-1) places the Fmoc protecting group on the Nα-amino terminus, leaving the ε-amino group of the lysine side chain free (unprotected) . Its comparator, Nε-Fmoc-L-lysine methyl ester hydrochloride (CAS 201009-98-5), places Fmoc on the ε-amino group of the side chain, leaving the Nα-amino group free . This regiochemical difference directly governs which reactive amine remains available for peptide bond formation versus which remains protected during SPPS coupling cycles.
| Evidence Dimension | Protected vs. Free Amino Group |
|---|---|
| Target Compound Data | Nα-Fmoc protected; Nε (ε-amino) free (unprotected side chain amine) |
| Comparator Or Baseline | CAS 201009-98-5: Nε-Fmoc protected; Nα free (unprotected α-amine) |
| Quantified Difference | Regiochemical inversion of protecting group placement: α-amino vs. ε-amino protection |
| Conditions | Compound specification comparison; Fmoc/tBu SPPS strategy context |
Why This Matters
Researchers synthesizing peptides requiring lysine ε-amino side chain modification (e.g., conjugation, branching, cyclization) must use Nα-Fmoc-Lys-OMe.HCl; substituting with Nε-Fmoc-Lys-OMe.HCl would block the side chain amine, rendering the desired modification chemically impossible.
